molecular formula C18H15N7O2S B2501792 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide CAS No. 1251682-38-8

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide

Cat. No.: B2501792
CAS No.: 1251682-38-8
M. Wt: 393.43
InChI Key: KJLMZYRIEXLQSS-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a heterocyclic compound featuring a pyridazinone core substituted with a thiophene moiety at position 3 and a propanamide group at position 2. The phenyl ring in the propanamide side chain is further modified with a tetrazole group at the para position.

Properties

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[4-(tetrazol-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2S/c1-12(25-17(26)9-8-15(21-25)16-3-2-10-28-16)18(27)20-13-4-6-14(7-5-13)24-11-19-22-23-24/h2-12H,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLMZYRIEXLQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2C=NN=N2)N3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Pyridazinone Cores

Several pyridazinone derivatives share structural similarities with the target compound, differing primarily in substituents and side chains:

Compound Molecular Formula Molecular Weight Key Substituents Reported Activity
Target Compound Likely C₁₈H₁₆N₆O₂S⁺ ~396.4 g/mol⁺ Thiophen-2-yl, tetrazol-1-ylphenyl propanamide Not explicitly reported (in evidence)
N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (15) C₂₃H₂₂ClN₇O₃ 488.9 g/mol 4-Chlorophenylpiperazinyl, nitrobenzylidene acetohydrazide Cytotoxicity against AGS cells
N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide (CAS 1203303-96-1) C₂₁H₁₈N₄O₂S 390.5 g/mol Benzothiazolyl, pyridazinone-propanamide Unknown (structural data only)
2-(6-Oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)propanamide (CAS 2194906-77-7) C₂₂H₂₀N₆O₂S 432.5 g/mol Pyridin-4-yl, phenylthiazolylmethyl propanamide Unknown (structural data only)
Key Observations:
  • Substituent Diversity: The target compound’s thiophene and tetrazole groups distinguish it from analogs with benzothiazole (CAS 1203303-96-1) or pyridinyl (CAS 2194906-77-7) substituents.
  • Biological Activity : Compound 15 () demonstrates cytotoxicity against AGS gastric cancer cells, likely due to its nitro and chlorophenyl groups, which enhance electrophilicity and membrane permeability. The target compound’s thiophene and tetrazole may modulate similar pathways but with distinct efficacy or toxicity profiles .

Functional Group Analysis

  • Tetrazole vs. Benzothiazole: The tetrazole group in the target compound is a bioisostere for carboxylic acids, offering improved metabolic stability and hydrogen-bonding capacity.
  • Thiophene vs. Arylpiperazinyl : The thiophene moiety in the target compound contributes electron-rich aromaticity, favoring π-π stacking interactions. Compound 15 ’s 4-chlorophenylpiperazinyl group introduces basicity and flexibility, which may enhance receptor binding but increase off-target effects .

Physicochemical Properties

  • Melting Points : Analogs in exhibit high melting points (201–244°C), indicative of crystalline solids. The target compound likely shares this trait, though experimental data are lacking.
  • Solubility : The tetrazole group’s polarity may improve aqueous solubility compared to benzothiazole-containing analogs, which are more lipophilic .

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